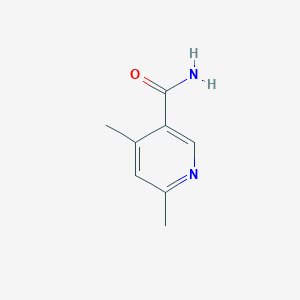

4,6-Dimethylnicotinamide

Vue d'ensemble

Description

Synthesis Analysis

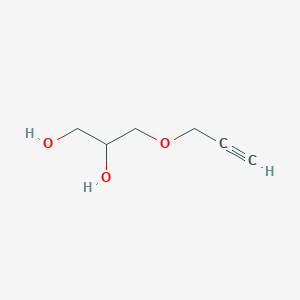

The synthesis of 4,6-Dimethylnicotinamide and its derivatives has been explored through different methods. One approach involves the condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines, leading to the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (Demina & Konshin, 1992). Another novel synthetic route starting from propargyl alcohol and dipropylamine has been studied, showing a total yield of more than 65% for the synthesis of 2-Chloro-N,N-dimethylnicotinamide, highlighting the compound's role as an important synthesis intermediate (Xiao-hua, 2013).

Molecular Structure Analysis

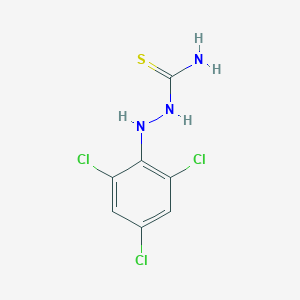

The molecular structure of 4,6-Dimethylnicotinamide derivatives has been extensively studied, with X-ray diffraction being a common method for determining crystal structures. One study on 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provides insight into the crystal structure and theoretical calculation, indicating monoclinic symmetry and detailed geometric parameters (Ren et al., 2006).

Chemical Reactions and Properties

4,6-Dimethylnicotinamide participates in various chemical reactions, forming complex structures and demonstrating unique reactivity patterns. For instance, its interaction with triethyl orthoformate in acetic anhydride leads to derivatives with significant structural complexity (Demina & Konshin, 1992). Another study showed the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives from 6-[(dimethylamino)methylene]aminouracil, revealing the compound's versatility in forming heterocyclic structures (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of 4,6-Dimethylnicotinamide and its derivatives have been characterized through various analytical techniques. Studies often focus on crystallographic data to understand the solid-state properties and the influence of structural modifications on the compound's physical characteristics. For example, the study on the crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester provides valuable data on crystal symmetry, dimensions, and theoretical calculations (Ren et al., 2006).

Chemical Properties Analysis

The chemical properties of 4,6-Dimethylnicotinamide, such as reactivity and stability, are crucial for its application in synthetic chemistry. Its ability to undergo various chemical transformations, form stable structures, and interact with different reagents highlights its versatility as a chemical intermediate. The studies on its reactions with triethyl orthoformate and the synthesis of pyrimido[4,5-d]pyrimidine derivatives exemplify its chemical behavior and potential applications in the synthesis of complex molecules (Demina & Konshin, 1992); (Prajapati & Thakur, 2005).

Applications De Recherche Scientifique

Biochemical Assays : 4,6-Dimethylnicotinamide has been used in biochemical assays. For instance, a fluorometric method for the assay of nicotinamide methyltransferase used 1,4-Dimethylnicotinamide formed from 4-methylnicotinamide (A. Sano, N. Takimoto, & S. Takitani, 1989).

Synthesis of Herbicides : It is used in the synthesis of herbicides, like nicosulfuron. An experimental study optimized the synthesis route of 2-aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate in producing nicosulfuron, enhancing the yield significantly (Sun Jian, 2006).

Pharmaceutical Research : 4,6-Dimethylnicotinamide derivatives have been explored for pharmaceutical applications. For example, N,N-Dimethyl-3β-hydroxycholenamide, a steroidal liver X receptor agonist, was evaluated for retinal cholesterol reduction and cholesterol biosynthesis inhibition (Nicole El-Darzi et al., 2018).

Cancer Research : Research has also focused on compounds like N-(4-hydroxyphenyl)retinamide, a derivative of 4,6-Dimethylnicotinamide, for its potential in cancer prevention and treatment. Studies show its efficacy in inhibiting mammary carcinogenesis (D. Mccormick et al., 1982).

Neuroscience : In neuroscience, derivatives like Dimethyl Sulfoxide (DMSO) have been studied for their neuroprotective effects against excitotoxic death in hippocampal neurons (Chengbiao Lu & M. Mattson, 2001).

Environmental Applications : 4,6-Dimethylnicotinamide derivatives have been investigated for environmental applications, such as in sustainable synthesis of organic salts for use as environmentally friendly agrochemicals (W. Stachowiak et al., 2022).

Safety And Hazards

While specific safety and hazard information for 4,6-Dimethylnicotinamide is not available, related compounds such as 2-Chloro-4,6-dimethylnicotinamide are harmful if swallowed, in contact with skin, or if inhaled. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers There are several relevant papers on 4,6-Dimethylnicotinamide and related compounds. For instance, one paper discusses the discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors . Another paper discusses the design, synthesis, and evaluation of 4,6-diaminonicotinamide derivatives . These papers provide valuable insights into the properties and potential applications of 4,6-Dimethylnicotinamide.

Propriétés

IUPAC Name |

4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-6(2)10-4-7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBWVOJRHMVPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355853 | |

| Record name | 4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dimethylnicotinamide | |

CAS RN |

13061-58-0 | |

| Record name | 4,6-dimethylnicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

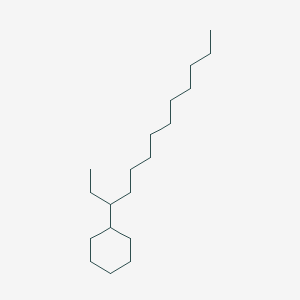

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazole-3-carboxylic acid, 4-[2-[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]-4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:2)](/img/structure/B79119.png)

![Cyclopenta[4,5]pyrrolo[2,3-B]pyridine, 5,6,7,8-tetrahydro](/img/structure/B79126.png)